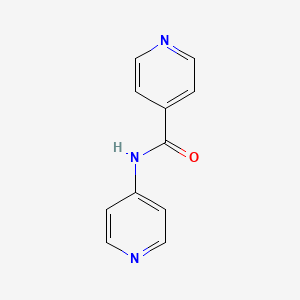

4-Pyridinecarboxamide, N-4-pyridinyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Pyridinecarboxamide, N-4-pyridinyl-, also known as N-(pyridin-4-yl)nicotinamide or 4-PNA, is a kinked dipodal dipyridine . It is a crucial vitamin and an essential component of coenzymes such as NAD+/NADH.

Synthesis Analysis

4-PNA is synthesized through the reaction of nicotinoyl chloride and 4-aminopyridine .Molecular Structure Analysis

The molecular structure of 4-PNA can be represented by the formula C6H6N2O . The molecular weight is 122.1246 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to bridge metal centers and act as a bidentate ligand in coordination polymers .Physical And Chemical Properties Analysis

The melting point of 4-PNA is 196 °C . The boiling point is predicted to be 286.1±15.0 °C .Applications De Recherche Scientifique

Anti-Tubercular Agents

N-(Pyridin-4-yl)isonicotinamide and its derivatives have been studied for their potential as anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Antimycobacterial Substances

N-(Pyridin-4-yl)isonicotinamide has been studied for its antimycobacterial properties . The balance between hydrophobicity and electron-withdrawing substituent effect on the phenyl and pyridine ring influences the antimycobacterial activities of N-(pyridin-4-yl) salicylamides .

Synthesis of 4-Oxo-1,3-Thiazinan-3-Yl Isonicotinamide Derivatives

N-(Pyridin-4-yl)isonicotinamide can be used as a heterocyclic building block to synthesize 4-oxo-1,3-thiazinan-3-yl isonicotinamide derivatives .

Synthesis of Organotin (IV) Complexes

N-(Pyridin-4-yl)isonicotinamide can be used in the synthesis of phosphoramidate ligands for various biological activity studies . These ligands can be used to create organotin (IV) complexes .

Mécanisme D'action

Target of Action

It’s known that the nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations .

Mode of Action

N-(Pyridin-4-yl)isonicotinamide acts as a bidentate ligand in coordination polymers . This means it can bind to two different sites on the same metal ion, allowing it to bridge metal centers .

Biochemical Pathways

Its ability to act as a bidentate ligand suggests it may play a role in the formation of coordination polymers .

Pharmacokinetics

Its molecular weight of 19921 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its role as a bidentate ligand suggests it may influence the structure and properties of coordination polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(Pyridin-4-yl)isonicotinamide. For instance, it should be stored in a dry room temperature environment to maintain its stability . Additionally, it should be handled with appropriate personal protective equipment to avoid irritation to the eyes, skin, and respiratory tract .

Propriétés

IUPAC Name |

N-pyridin-4-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-8H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZNVMFOOMYSBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396024 |

Source

|

| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridinecarboxamide, N-4-pyridinyl- | |

CAS RN |

64479-78-3 |

Source

|

| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does N-(Pyridin-4-yl)isonicotinamide interact with metal ions, and what are the structural features of these complexes?

A1: N-(Pyridin-4-yl)isonicotinamide acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. Research on its complex with cobalt(II) [ [] ] reveals that it binds to the metal center through the nitrogen atoms of its pyridine rings. The resulting complex, Diaquabis[N-(pyridin-4-yl)isonicotinamide-κN]bis(thiocyanato-κN)cobalt(II), exhibits an octahedral geometry around the cobalt ion. The structure of this complex is further stabilized by hydrogen bonding interactions between the ligands and water molecules.

Q2: What are the potential applications of N-(Pyridin-4-yl)isonicotinamide in material science?

A2: Research suggests that N-(Pyridin-4-yl)isonicotinamide is a promising building block for creating porous materials like metal-organic frameworks (MOFs) [ [] ]. These MOFs possess unique properties, including high surface areas and tunable pore sizes. In one study, a copper-based MOF, 2(H2O)12, was successfully synthesized [ [] ]. The presence of amide groups within the MOF's pores allows for strong interactions with specific gases like carbon dioxide and acetylene. This characteristic makes this MOF highly selective in gas separation applications, particularly for separating these gases from methane.

Q3: Has N-(Pyridin-4-yl)isonicotinamide been explored for environmental remediation purposes?

A3: Recent research highlights the potential of N-(Pyridin-4-yl)isonicotinamide in designing materials for uranium capture and detection [ [] ]. A zinc-based metal-organic framework (HNU-50) utilizing N-pyridin-4-ylpyridine-4-carboxamide as a ligand demonstrated a remarkable ability to selectively adsorb uranium from aqueous solutions [ [] ]. The amide groups, along with uncoordinated carboxyl groups from another ligand in the framework, provide effective binding sites for uranyl ions. This material's ability to concurrently adsorb and detect uranium makes it a promising candidate for addressing uranium contamination in water sources.

Q4: How does the structural flexibility of N-(Pyridin-4-yl)isonicotinamide impact its coordination behavior and material properties?

A4: The flexibility of the N-(Pyridin-4-yl)isonicotinamide ligand, particularly the rotation around the amide bond, influences the structure of the resulting materials [ [] ]. This flexibility allows the ligand to adopt different conformations to optimize metal coordination geometries and packing arrangements within the crystal lattice. This adaptability is crucial for creating porous frameworks with specific pore sizes and shapes, directly impacting gas adsorption and separation properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-Benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B1226711.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)

![5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide](/img/structure/B1226717.png)

![9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1226722.png)